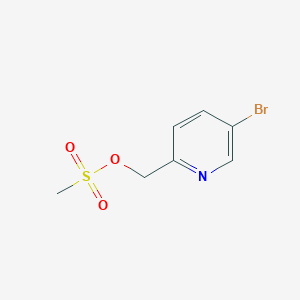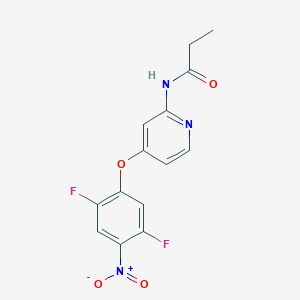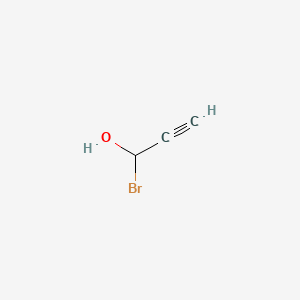![molecular formula C20H26BNO4 B8381433 2-(2-Benzyloxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B8381433.png)
2-(2-Benzyloxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Benzyloxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a benzyloxy-ethoxy group and a dioxaborolan group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzyloxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the benzyloxy-ethoxy intermediate: This step involves the reaction of benzyl alcohol with ethylene oxide under basic conditions to form 2-benzyloxyethanol.
Substitution on the pyridine ring: The 2-benzyloxyethanol is then reacted with a pyridine derivative under suitable conditions to introduce the benzyloxy-ethoxy group onto the pyridine ring.
Introduction of the dioxaborolan group: The final step involves the reaction of the substituted pyridine with a boronic acid derivative, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, under palladium-catalyzed conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(2-Benzyloxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy-ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced under suitable conditions to form piperidine derivatives.
Substitution: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various biaryl compounds depending on the coupling partner used.
科学的研究の応用
2-(2-Benzyloxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: It can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with therapeutic potential.
Industry: It can be used in the production of advanced materials, such as polymers and electronic materials.
作用機序
The mechanism of action of 2-(2-Benzyloxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine depends on its specific application. In cross-coupling reactions, the dioxaborolan group acts as a boron source, facilitating the formation of new carbon-carbon bonds through the Suzuki-Miyaura mechanism. The benzyloxy-ethoxy group can influence the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
Similar Compounds
2-(2-Benzyloxy-ethoxy)-pyridine: Lacks the dioxaborolan group, making it less versatile in cross-coupling reactions.
5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine: Lacks the benzyloxy-ethoxy group, which may affect its solubility and reactivity.
2-(2-Ethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine: Lacks the benzyl group, which can influence the compound’s stability and reactivity.
Uniqueness
2-(2-Benzyloxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine is unique due to the presence of both the benzyloxy-ethoxy group and the dioxaborolan group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research.
特性
分子式 |
C20H26BNO4 |
|---|---|
分子量 |
355.2 g/mol |
IUPAC名 |
2-(2-phenylmethoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C20H26BNO4/c1-19(2)20(3,4)26-21(25-19)17-10-11-18(22-14-17)24-13-12-23-15-16-8-6-5-7-9-16/h5-11,14H,12-13,15H2,1-4H3 |
InChIキー |
RCPAREDLESCWOU-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCOCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


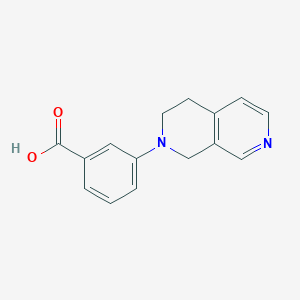
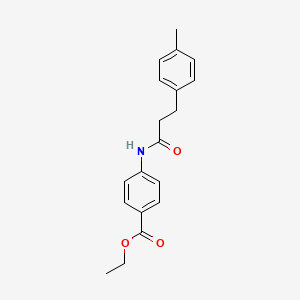

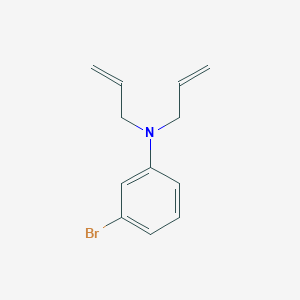
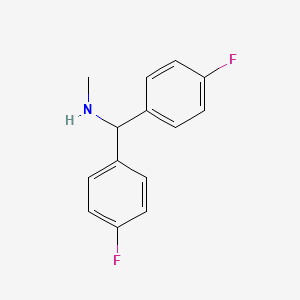
![2-{[2-(carboxymethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl]sulfanyl}benzoic acid](/img/structure/B8381384.png)
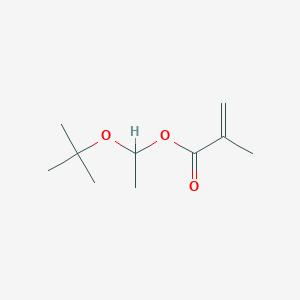
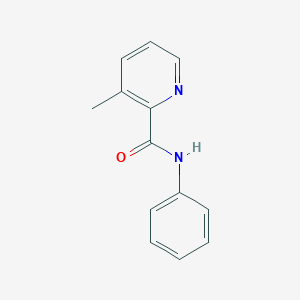
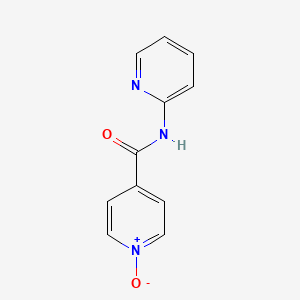
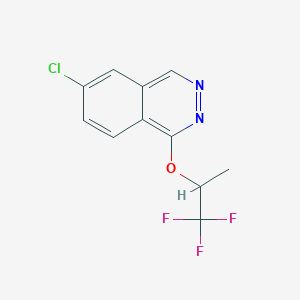
![N-[(5-bromo-2-propoxyphenyl)methyl]ethanamine](/img/structure/B8381413.png)
